N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-5-10(6-4-9)21(18,19)17-13-8-14(20-2)12(16)7-11(13)15/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSROHMYHNWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichloro-5-methoxyaniline is dissolved in an appropriate solvent, such as dichloromethane. To this solution, 4-methylbenzenesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of nitro groups to amine groups.
Scientific Research Applications
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
N-(2,4-Dibromo-5-ethoxyphenyl)-4-methylbenzenesulfonamide
- Structural Differences : Bromine replaces chlorine at positions 2 and 4, and an ethoxy group replaces methoxy at position 3.
- Impact on Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic substitution rates but enhance lipophilicity. Ethoxy’s longer alkyl chain could increase steric hindrance, affecting binding to biological targets.
- Synthetic Pathway : Synthesized via bromination of N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, demonstrating the feasibility of halogenation in modifying sulfonamide derivatives.
N-(4-Aminophenyl)-4-methylbenzenesulfonamide
- Structural Differences: A para-amino group replaces the dichloro and methoxy substituents.
- Hydrogen Bonding: The amino group participates in N–H⋯O and N–H⋯N hydrogen bonds, forming a 3D network in the crystal lattice. In contrast, the dichloro and methoxy groups in the target compound likely prioritize halogen bonding or van der Waals interactions.
- Conformational Flexibility : The dihedral angle between aromatic rings (45.86° ) is smaller than in halogenated analogs, suggesting substituents influence molecular planarity and packing efficiency.
N-(2-Hydroxy-4-methylphenyl)-4-methylbenzenesulfonamide
- Functional Group: A hydroxyl group at position 2 introduces hydrogen-bond donor capability, contrasting with the electron-withdrawing chlorine in the target compound.
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
- Structural Variation : Incorporates a pyridine ring instead of a benzene ring, with bromine and methyl substituents.
- Activity : Acts as an intermediate in antitumor drug synthesis, highlighting the role of sulfonamides in targeting kinases (e.g., PI3K p110β). The pyridine moiety may enhance π-π stacking with enzyme active sites compared to purely aromatic systems.
1,3,4-Thiadiazole Derivatives
- Sulfonamides like the target compound may exhibit comparable inhibition mechanisms but with altered binding affinities due to halogen substituents.
Crystallographic and Supramolecular Features
- Key Observations: Halogen substituents (Cl, Br) favor halogen bonding, which is absent in amino- or hydroxy-substituted analogs . Methoxy groups promote C–H⋯O interactions, as seen in N-(4-Methoxyphenyl)benzenesulfonamide .
Biological Activity
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound with significant biological activity, primarily recognized for its antibacterial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Notably, it acts as an inhibitor of dihydropteroate synthase , an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it effective against a spectrum of Gram-positive and Gram-negative bacteria .
3.1 Antibacterial Activity
This compound has demonstrated significant antibacterial properties. It is particularly effective against various strains of bacteria due to its mechanism of action that targets folate synthesis pathways. In vitro studies have shown that the compound can inhibit bacterial growth at low concentrations, indicating strong antibacterial efficacy.
3.2 Anti-inflammatory and Analgesic Effects
Similar to other sulfonamides, this compound may exhibit anti-inflammatory and analgesic effects. These properties are essential for therapeutic applications in conditions characterized by inflammation and pain. The precise mechanisms underlying these effects are still under investigation.
3.3 Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspases involved in apoptotic pathways .
4. Research Findings
A summary table of key research findings related to the biological activity of this compound is presented below:
5. Case Studies
Several case studies have highlighted the effectiveness of sulfonamide derivatives in treating infections and inflammatory diseases:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with sulfonamide derivatives resulted in significant improvements in symptoms and bacterial load reduction.
- Case Study 2 : In a study assessing anti-inflammatory effects, patients receiving treatment with sulfonamide derivatives reported decreased pain levels and improved mobility compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,4-dichloro-5-methoxyaniline and 4-methylbenzenesulfonyl chloride. A base (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts. Key factors include:
- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
- Solvent : Dichloromethane or THF is preferred for solubility and stability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .
- Example Protocol :
| Reagent | Equivalents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride | 1.2 | DCM | 12 | 75–85 |
| Triethylamine | 2.5 | THF | 8 | 70–80 |
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this sulfonamide?
- NMR Analysis :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.8 ppm), methoxy singlet (~δ 3.8 ppm), and sulfonamide NH (δ ~9.5 ppm, broad).
- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~140 ppm) and methoxy carbons (δ ~56 ppm).
- FT-IR : Sulfonamide S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1150 cm⁻¹) and NH stretch (~3250 cm⁻¹) are diagnostic .
Q. What are the recommended HPLC conditions for purity assessment?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Flow Rate : 1.0 mL/min; UV detection at 254 nm. Retention time typically ~8–10 minutes .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the bioactivity of this sulfonamide?
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) to calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) for reactivity insights.
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase IX). Key interactions include sulfonamide oxygen hydrogen bonds and hydrophobic contacts with dichloro/methoxy groups .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Variables to Assess :
- Purity : Impurities (e.g., unreacted aniline) may skew bioassays. Validate via HPLC/MS.
- Assay Conditions : Test under standardized MIC (microbroth dilution) or MTT (cytotoxicity) protocols.
- Structural Analogues : Compare with derivatives (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) to identify substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
- Modification Sites :
- Dichloro Substitution : Replace Cl with Br or CF₃ to enhance lipophilicity.
- Methoxy Position : Shift to ortho/para positions to alter steric effects.
Q. What mechanistic insights explain the sulfonamide’s role in enzyme inhibition?
- Carbonic Anhydrase Inhibition : The sulfonamide group coordinates with Zn²⁺ in the active site, while dichloro/methoxy groups enhance binding via hydrophobic interactions.
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during biological testing?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve solubility .
Q. What experimental and computational tools validate reaction intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
